![molecular formula C13H19NO3 B14266528 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide CAS No. 135533-00-5](/img/structure/B14266528.png)
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-methylphenol with an appropriate alkylating agent to introduce the methoxy group This is followed by the acylation of the resulting intermediate with acetic anhydride to form the acetamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetamide group may also play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-(phenyl)methoxy-N-(propan-2-yl)acetamide
- 2-Hydroxy-N-[(4-methylphenyl)methoxy]-N-(propan-2-yl)acetamide
- 2-Hydroxy-N-[(3-methoxyphenyl)methoxy]-N-(propan-2-yl)acetamide
Uniqueness
2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
135533-00-5 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
2-hydroxy-N-[(3-methylphenyl)methoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(13(16)8-15)17-9-12-6-4-5-11(3)7-12/h4-7,10,15H,8-9H2,1-3H3 |
InChI-Schlüssel |
BVGCFOMLXGNOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CON(C(C)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


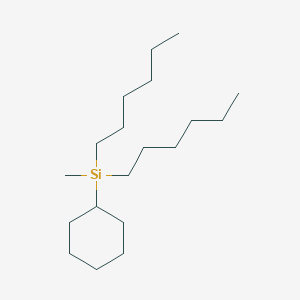

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
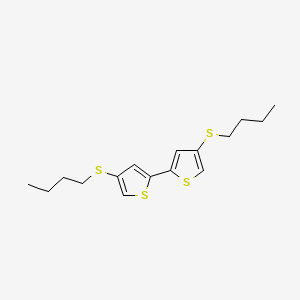
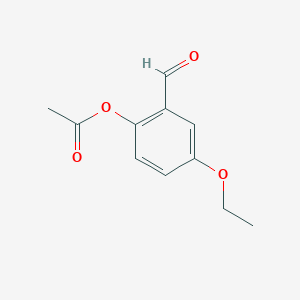
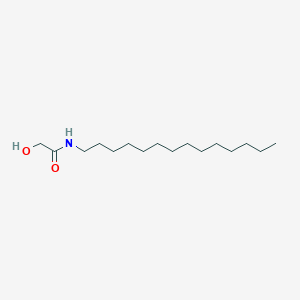
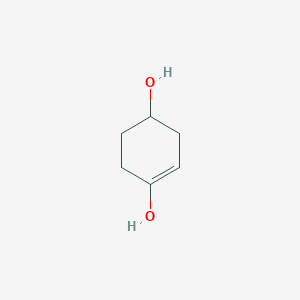
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
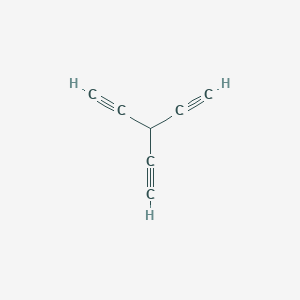
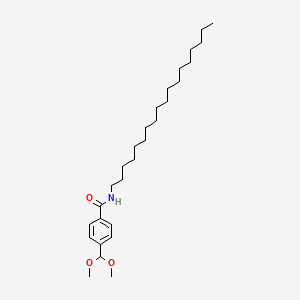

![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
